REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[S:7][N:6]=[N:5][C:4]=1[CH3:8].[Na].[Cl-].[Na+].C(#[N:14])C>>[ClH:1].[NH2:14][CH2:2][C:3]1[S:7][N:6]=[N:5][C:4]=1[CH3:8] |f:2.3,5.6,^1:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(N=NS1)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the resulting mixture for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
the objective product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
STIRRING
|
Details
|
Then, while stirring the resulting crystalline product together with 40 ml of water, 30 ml of concentrated hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After ten minutes
|
Type
|
DISTILLATION
|
Details
|
water and hydrochloric acid were distilled off
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(N=NS1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |